11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD1) is an enzyme that plays a crucial role in the regulation of glucocorticoid hormones, which are essential for a wide range of physiological processes. This enzyme is responsible for the interconversion of inactive cortisone and active cortisol, thereby controlling the local availability of glucocorticoids to glucocorticoid receptors within specific tissues26. The activity of 11beta-HSD1 has significant implications for metabolic health, as it is implicated in conditions such as diabetes, obesity, and metabolic syndrome126. Understanding the mechanism of action and potential applications of 11beta-HSD1 inhibitors is therefore of great interest in the development of therapeutic strategies for these diseases.
11beta-HSD1 catalyzes the conversion of 11-dehydrocorticosterone to corticosterone in rodents, and cortisone to cortisol in humans, through a reductive reaction that activates glucocorticoids1. This enzyme predominantly functions as an oxo-reductase in vivo, using NADP(H) as a cofactor to generate cortisol2. The crystal structure of murine 11beta-HSD1 has been determined, revealing a homodimeric form with a fold similar to other short chain steroid dehydrogenases/reductases (SDRs) and a novel folding feature at the C-terminus that may influence substrate binding and potential membrane attachment1. Interestingly, human 11beta-HSD1 has been shown to be enzymatically active even in its nonglycosylated form, indicating that glycosylation is not essential for its catalytic activity3.
Selective inhibition of 11beta-HSD1 is being investigated as a potential treatment for metabolic diseases such as type 2 diabetes and obesity. Elevated cortisol levels within specific tissues, mediated by 11beta-HSD1, contribute to the pathogenesis of metabolic syndrome4. Compounds such as 18beta-glycyrrhetinic acid derivatives and phenethylaminothiazolones have been identified as potent inhibitors of 11beta-HSD1, showing promise in reducing the availability of cortisol and thus potentially ameliorating metabolic disorders45.
11beta-HSD1 serves as a tissue-specific regulator of glucocorticoid response, amplifying glucocorticoid action in the liver, adipose tissue, and brain67. This amplification is significant for the body's stress response and metabolic processes. Inhibition of 11beta-HSD1 in these tissues is being explored as a therapeutic approach for conditions such as obesity, the metabolic syndrome, glaucoma, osteoporosis, and age-related cognitive dysfunction6.
In airway epithelial cells, 11beta-HSD1 regulates the response to glucocorticoids by modulating the levels of hydrocortisone available to bind to the glucocorticoid receptor8. This regulation is important for the treatment of respiratory conditions, as it affects the potency of glucocorticoids used in inhalation therapies for conditions like asthma and chronic obstructive pulmonary disease (COPD).
The role of 11beta-HSD1 in changing glucocorticoid action extends beyond metabolic health to include potential implications for central nervous system disorders. Overexpression of 11beta-HSD1 may contribute to the pathogenesis of the metabolic syndrome and central nervous system disorders associated with glucocorticoid excess9. Thus, targeting 11beta-HSD1 could be beneficial for a range of glucocorticoid-associated disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: